molecular formula C17H24N2O3 B2954538 N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)pivalamide CAS No. 941918-86-1

N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)pivalamide

Cat. No. B2954538
CAS RN: 941918-86-1
M. Wt: 304.39
InChI Key: SRGAPEUKUWEPHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)pivalamide” is a chemical compound . It is also known as Apixaban, a direct inhibitor of activated factor X (FXa), and is in development for the prevention and treatment of various thromboembolic diseases .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple functional groups . Unfortunately, the specific details about the molecular structure are not provided in the available resources.

Scientific Research Applications

Optical Applications

The compound’s structure suggests potential in optical applications due to the presence of delocalized π electrons and polarizable functional groups. These characteristics are often sought after in materials for holographic imaging, integrated optics, frequency conversion, and optical data storage . The related compound 4-methoxy-2-nitroaniline has been studied for its nonlinear optical properties, which could be indicative of similar properties in our compound of interest .

Biological Activities

Indole derivatives, which share a similar molecular framework with our compound, exhibit a wide range of biological activities. These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2,2-dimethylpropanamide could be a valuable scaffold for developing new pharmaceutical agents .

Thermal Stability

The thermal stability of a compound is crucial for its application in various fields, including electronics and material science. The related organic aromatic compounds have been analyzed for their melting and decomposition points, which are essential for determining the practicality of a material in high-temperature environments .

Dielectric Properties

Dielectric properties are important for applications in electronics and capacitors. The compound’s structure, with its potential for polarization, suggests it could be useful in studying dielectric properties at various temperatures and frequencies, as has been done with similar compounds .

Pharmacological Potential

Given the diverse biological activities of related indole derivatives, our compound could be explored for its pharmacological potential. It could serve as a lead compound for the development of new drugs with multiple therapeutic effects .

Material Science

The compound’s molecular structure, with a balance of rigid and flexible regions, makes it a candidate for material science research, particularly in the development of new organic materials with desirable mechanical and chemical properties .

Chemical Kinetics and Thermodynamics

The kinetic and thermodynamic parameters such as activation energy, frequency factor, enthalpy, entropy, and Gibbs free energy are vital for understanding the behavior of chemical compounds. Studies on related compounds can provide insights into the reactivity and stability of our compound under various conditions .

Photonic Applications

The potential nonlinear optical properties of the compound make it a candidate for photonic applications, including optical communication and photonic-integrated circuitry . The ability to manipulate light signals is crucial for advancements in telecommunications and computing .

Mechanism of Action

Target of Action

The primary target of this compound is Factor Xa (FXa) . FXa is a crucial enzyme in the coagulation cascade, responsible for the conversion of prothrombin to thrombin. This process is vital for blood clotting, making FXa a significant target for anticoagulant drugs .

Mode of Action

The compound acts as a direct inhibitor of FXa . It binds in the active site of FXa, acting as a competitive inhibitor against the synthetic tripeptide substrate . This binding results in a rapid onset of inhibition of FXa . The compound inhibits free FXa, prothrombinase-bound FXa, and clot-bound FXa activity in vitro .

Biochemical Pathways

By inhibiting FXa, the compound disrupts the coagulation cascade, reducing thrombin generation . Although it has no direct effects on platelet aggregation, it indirectly inhibits this process by reducing thrombin generation . This action can lead to a decrease in blood clot formation, making it potentially useful in the prevention and treatment of thromboembolic diseases .

Pharmacokinetics

The compound has good bioavailability, low clearance, and a small volume of distribution in animals and humans . It also has a low potential for drug-drug interactions . The elimination pathways for the compound include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of the compound in humans, but it is inactive against human FXa .

Result of Action

The inhibition of FXa and the subsequent reduction in thrombin generation can lead to a decrease in blood clot formation . This action can potentially prevent and treat various thromboembolic diseases .

Action Environment

properties

IUPAC Name

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c1-17(2,3)16(21)18-12-8-9-13(14(11-12)22-4)19-10-6-5-7-15(19)20/h8-9,11H,5-7,10H2,1-4H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRGAPEUKUWEPHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC(=C(C=C1)N2CCCCC2=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.